(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate
Overview
Description
“®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C10H11NO6S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” can be represented by the SMILES stringC(OS(=O)(=O)C1=CC=C(N(=O)=O)C=C1)[C@@]2(C)CO2
. The molecular weight of this compound is 273.26 .
Scientific Research Applications
Micellar Solutions Studies : Investigations into the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in various micellar solutions, like those of tetradecyltrimethylammonium bromide, have been conducted. These studies reveal insights into kinetic micellar effects and can be essential for understanding the behavior of similar compounds in such environments (Muñoz et al., 2003).
Ab Initio Study on SN2 Reactions : Ab initio studies on the S(N)2 reactions of methyl p-nitrobenzenesulfonate, which may have similarities to (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, offer insights into the solvation structure and energy profiles in different solvent systems (Hayaki et al., 2010).
Synthesis of Complex Compounds : Research on the synthesis of complex compounds like 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], starting from compounds similar to methyl-4-nitrobenzenesulfonate, highlights the potential for creating medically interesting products (Kolluri et al., 2018).
S-methylation of Sulfhydryl Groups in Proteins : Methyl-p-nitrobenzenesulfonate has been used in the selective S-methylation of sulfhydryl groups in proteins and peptides. This indicates potential biochemical applications for similar compounds (Heinrikson, 1971).
Nonlinear Optics Applications : Stilbazolium derivatives, including those with p-nitrobenzenesulfonate, have been synthesized for applications in second-order nonlinear optics, suggesting potential technological applications for similar compounds (Okada et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMOVSGORLBCA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201415 | |
Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate | |
CAS RN |
683276-64-4 | |
Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683276-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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